molecular formula C15H15N3 B1518594 5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1156924-42-3

5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1518594
CAS No.: 1156924-42-3
M. Wt: 237.3 g/mol
InChI Key: XYYFOPBRFCZTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazoles and their derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzodiazoles consists of a benzene ring fused to a diazole ring . The specific structure of “5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” would include additional methyl and phenyl groups attached to the benzodiazole core .


Chemical Reactions Analysis

Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazoles depend on their specific structure . For example, they are typically crystalline solids with high melting points, and they exhibit strong absorption in the UV region .

Scientific Research Applications

Antitumor Properties

Compounds structurally similar to 5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine have been evaluated for their antitumor properties. For instance, a study on novel 2-(4-aminophenyl)benzothiazoles, which share a similar benzothiazole core, revealed potent and selective antitumor properties both in vitro and in vivo. These compounds were found to induce and be biotransformed by cytochrome P450 1A1 to active metabolites, suggesting a mechanism for their cytotoxic activity against certain cancer cell lines, including breast and ovarian carcinoma cells (Bradshaw et al., 2002).

Antimicrobial Activity

Another study focused on azetidine-2-one derivatives of 1H-benzimidazole, presenting a structural motif that is reminiscent of the benzodiazol ring. These compounds showed significant antibacterial activity, underscoring the potential of benzodiazol derivatives in developing new antimicrobial agents (Noolvi et al., 2014).

Mechanism of Action

The mechanism of action of benzodiazoles and their derivatives often involves interaction with biological targets such as enzymes or receptors . The specific mechanism of action of “5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” would depend on its specific biological activity .

Future Directions

The study of benzodiazoles and their derivatives is a vibrant field of research due to their wide range of biological activities. Future research may focus on the synthesis of new benzodiazole derivatives, the exploration of their biological activities, and the development of benzodiazole-based drugs .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-3-6-12(7-4-10)18-14-8-5-11(2)9-13(14)17-15(18)16/h3-9H,1-2H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYFOPBRFCZTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.